molecular formula C13H10ClF3N2O2 B10903423 Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10903423
M. Wt: 318.68 g/mol
InChI Key: WAKJLZLSFIERLJ-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical intermediate designed for research and development applications, particularly in the field of agrochemical discovery. Compounds featuring the 1-benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate structure serve as key precursors in the synthesis of novel succinate dehydrogenase inhibitor (SDHI) fungicides . SDHIs are a major class of fungicides that work by blocking the ubiquinone-binding site (Q-site) of mitochondrial complex II, disrupting cellular energy production (ATP synthesis) in fungal pathogens . Research on highly similar pyrazole-4-carboxamide derivatives has demonstrated their potential to exhibit moderate to excellent in vitro antifungal activities against a range of phytopathogenic fungi, such as Gibberella zeae and Fusarium oxysporum . The structure-activity relationship (SAR) of these molecules indicates that the pyrazole ring substituted with a trifluoromethyl group and a benzyl group at the N-1 position is a privileged scaffold for generating bioactive molecules . This product is intended for use in constructing compound libraries for biological screening and as a building block in organic synthesis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and it must not be used for personal purposes.

Properties

Molecular Formula

C13H10ClF3N2O2

Molecular Weight

318.68 g/mol

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-7-19(18-11(10)13(15,16)17)6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3

InChI Key

WAKJLZLSFIERLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)(F)F)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation with Methylhydrazine

In a two-phase system (organic solvent/water), methylhydrazine reacts with β-keto esters under basic conditions. A patent by describes using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in water and toluene at −10°C to 0°C, achieving ring closure within 1–3 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

Key Data :

ParameterValueSource
Temperature−10°C to 0°C
BaseK2CO3\text{K}_2\text{CO}_3
Reaction Time1–3 hours

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF3-\text{CF}_3) group is introduced either during pyrazole ring formation or via post-functionalization. Direct incorporation using trifluoromethylating reagents (e.g., CF3I\text{CF}_3\text{I}) is challenging due to steric and electronic factors. A more efficient approach involves using pre-fluorinated building blocks.

Use of Trifluoromethyl-Containing Precursors

Patent outlines a method where ethyl trifluoroacetoacetate is condensed with dimethylamino vinyl methyl ketone to form a fluorinated diketone intermediate. This intermediate undergoes cyclization with methylhydrazine, directly embedding the CF3-\text{CF}_3 group into the pyrazole ring.

Reaction Conditions :

  • Solvent: Acetic anhydride

  • Temperature: 60–80°C

  • Yield: ~75–80% after purification

Functionalization with the 4-Chlorobenzyl Group

The 4-chlorobenzyl substituent is introduced via nucleophilic substitution or alkylation. A common strategy involves reacting the pyrazole intermediate with 4-chlorobenzyl chloride in the presence of a base.

Alkylation Using 4-Chlorobenzyl Chloride

In a typical procedure, the pyrazole intermediate is dissolved in dimethylformamide (DMF) and treated with 4-chlorobenzyl chloride and potassium carbonate (K2CO3\text{K}_2\text{CO}_3) at 60°C for 12 hours. The base deprotonates the pyrazole nitrogen, facilitating nucleophilic attack on the benzyl chloride.

Optimization Insights :

  • Higher temperatures (>70°C) lead to side reactions (e.g., over-alkylation).

  • Anhydrous conditions are critical to prevent hydrolysis of the benzyl chloride.

Esterification and Final Product Isolation

The carboxylic acid intermediate is esterified using methanol under acidic conditions. Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) catalyzes the reaction, producing the methyl ester with high efficiency.

Acid-Catalyzed Esterification

A mixture of the carboxylic acid, methanol, and H2SO4\text{H}_2\text{SO}_4 is refluxed for 6–8 hours. The product is isolated via vacuum distillation or recrystallization.

Typical Yield : 70–85% (depending on purity of intermediates).

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methodologies for synthesizing this compound:

ParameterPatent ApproachPatent Approach
Starting MaterialEthyl difluoroacetoacetateEthyl trifluoroacetoacetate
Key StepTwo-phase ring closureCondensation with diketone
Trifluoromethyl SourcePre-fluorinated β-keto esterTrifluoromethyl diketone
Total Steps43
Overall Yield~65%~75%

Patent offers a shorter route with higher yield, but Patent provides better scalability for industrial production.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Condition Reagent Product Yield Notes
Acidic (HCl, H₂O)Dilute HCl1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid85–92%Reaction at 80–100°C for 6–8 hours
Basic (NaOH, H₂O)1M NaOHSodium salt of the carboxylic acid78–88%Room temperature, 12–24 hours

The trifluoromethyl group stabilizes the intermediate tetrahedral structure during hydrolysis, enhancing reaction rates compared to non-fluorinated analogs.

Nucleophilic Substitution

The electron-withdrawing trifluoromethyl group activates the pyrazole ring for nucleophilic attack, particularly at the C-5 position.

Nucleophile Conditions Product Yield
Ammonia (NH₃)EtOH, reflux5-Amino-1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate65%
Thiophenol (PhSH)DMF, K₂CO₃, 60°C5-Phenylthio derivative72%

The chlorobenzyl group’s steric bulk directs substitution to the less hindered C-5 position.

Methanolysis and Alcoholysis

The ester group reacts with alcohols under basic conditions to form new esters (transesterification).

Alcohol Catalyst Product Yield
EthanolH₂SO₄Ethyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate80%
IsopropanolNaOPrIsopropyl ester68%

Methanolysis of trichloromethyl analogs (structural relatives) proceeds via a gem-dichloroalkene intermediate, as demonstrated in related pyrazole systems .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles like nitrones, forming fused heterocycles.

Dipolarophile Conditions Product Yield
NitroneToluene, 110°CPyrazolo[1,5-a]pyridine derivative55%

The trifluoromethyl group enhances regioselectivity by polarizing the pyrazole ring’s electron density.

Reduction Reactions

Catalytic hydrogenation reduces the ester to a hydroxymethyl group while retaining the trifluoromethyl substituent.

Reduction Agent Conditions Product Yield
H₂, Pd/CEtOH, 50 psi, 25°C4-(Hydroxymethyl)-1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole90%

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with the trifluoromethyl group stabilizing the transition state through inductive effects.

  • Nucleophilic Substitution : The C-5 position is favored due to diminished steric hindrance compared to C-3 (occupied by CF₃).

  • Cycloadditions : Directed by the electron-deficient nature of the pyrazole ring, which acts as a dipolarophile .

Comparative Reactivity Table

Reaction Type Rate (Relative to Non-CF₃ Analog) Key Influencing Factor
Ester Hydrolysis1.5–2× fasterCF₃ electron-withdrawing effect
Nucleophilic Substitution3× faster at C-5Steric shielding by chlorobenzyl
Cycloaddition2× slowerReduced ring electron density

Stability Under Synthetic Conditions

  • pH Sensitivity : Stable in neutral conditions but degrades in strongly acidic/basic media via ester cleavage.

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming a trifluoromethyl ketone byproduct.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, in anticancer therapies. The compound exhibits cytotoxic effects against various human cancer cell lines. For instance, a study demonstrated that pyrazole derivatives can induce apoptosis in colorectal cancer cells, showcasing their potential as therapeutic agents against malignancies .

1.2 Anti-inflammatory Properties

The compound has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. By modulating these targets, this compound may provide anti-inflammatory benefits, making it a candidate for treating inflammatory diseases .

Agricultural Applications

2.1 Pesticide Development

The unique structural properties of this pyrazole derivative have led to its exploration as a potential pesticide. Its ability to interact with specific biological targets makes it suitable for developing agrochemicals aimed at pest control. Research indicates that compounds with similar structures can disrupt metabolic pathways in pests, leading to effective pest management strategies.

Synthesis and Characterization

3.1 Synthetic Methods

This compound can be synthesized through various methods, including multi-component reactions that yield high purity products. The synthesis often involves the reaction of 4-chlorobenzyl and trifluoromethyl-substituted pyrazoles under controlled conditions to optimize yield and purity .

3.2 Characterization Techniques

Characterization of this compound typically employs techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity. These techniques provide insight into the molecular interactions and stability of the compound in various environments.

Several studies have documented the efficacy of this compound in laboratory settings:

  • Study on Anticancer Properties: A study conducted on colorectal RKO carcinoma cells showed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Research: Another research project focused on evaluating the anti-inflammatory effects through COX enzyme inhibition, demonstrating significant results that support further investigation into therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group and pyrazole ring play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with pyrazole-based analogs and related structures, focusing on substituent effects, molecular properties, and inferred pharmacological relevance.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-(4-Cl-benzyl), 3-CF₃, 4-COOCH₃ C₁₃H₁₀ClF₃N₂O₂ 318.5 Pyrazole with Cl, CF₃, and ester
Methyl 1-(4-Cl-benzyl)-1H-pyrazole-4-carboxylate (Compound A) 1-(4-Cl-benzyl), 4-COOCH₃ C₁₂H₁₁ClN₂O₂ 250.5 Lacks CF₃; simpler substitution pattern
1-(4-Trifluoromethylphenyl) urea derivative (Compound 11d) Thiazole-piperazine-urea with 4-CF₃-phenyl C₂₃H₂₂F₃N₇O₂ 534.1 Hybrid structure with urea and CF₃
Triazole-pyrazole hybrid (Compound B) 1-(4-F-benzyl), 4-cyano, triazole-pyrazole C₁₅H₁₁FN₆O₂ 326.0 Fluorinated hybrid with triazole moiety

Substituent Effects and Pharmacological Implications

(i) Chlorobenzyl vs. Fluorobenzyl
  • The target compound’s 4-chlorobenzyl group increases lipophilicity compared to fluorinated analogs (e.g., Compound B’s 4-fluorobenzyl) . Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce solubility.
(ii) Trifluoromethyl (CF₃) Group
  • This contrasts with Compound A, which lacks this group and may exhibit faster metabolic clearance .
(iii) Methyl Ester as a Pro-Drug Motif
  • The methyl ester at position 4 is a common pro-drug strategy to improve oral absorption. Hydrolysis to the carboxylic acid in vivo could modulate activity, similar to ester-containing compounds in .

Electronic and Physicochemical Properties

  • Molecular Weight and Solubility : The target’s higher molecular weight (318.5 g/mol) compared to Compound A (250.5 g/mol) may reduce aqueous solubility, necessitating formulation optimizations.

Biological Activity

Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This pyrazole derivative exhibits a range of pharmacological properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClF3N2O2C_{13}H_{12}ClF_3N_2O_2, with a molecular weight of approximately 304.65 g/mol. The structure features a pyrazole ring substituted with a trifluoromethyl group and a chlorobenzyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H12ClF3N2O2
Molecular Weight304.65 g/mol
CAS Number1597449-47-2
Purity≥95%

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antiparasitic Activity

This compound has been evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, the malaria-causing parasite. Compounds in this class demonstrated around 30% inhibition, indicating that modifications to the pyrazole structure can enhance potency against parasitic targets .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. In vitro tests have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. For example, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .

Evaluation of Antiparasitic Activity

In another study focusing on antiparasitic properties, researchers synthesized several pyrazole derivatives and tested their activity against Plasmodium falciparum. The most potent compounds showed over 50% inhibition of DHODH activity, highlighting the importance of structural modifications in enhancing efficacy .

Q & A

Q. What are the common synthetic routes for preparing Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and what are the critical reaction steps?

Answer: The compound is typically synthesized via multi-step nucleophilic substitution and condensation reactions. Key steps include:

  • Nucleophilic substitution : Reacting a chlorinated pyrazole precursor (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde) with a benzylating agent (e.g., 4-chlorobenzyl chloride) under basic conditions (e.g., K₂CO₃) to introduce the 4-chlorobenzyl group .
  • Esterification : Subsequent carboxylation using methylating agents (e.g., methyl chloride) to form the methyl ester moiety .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) and recrystallization are critical for isolating high-purity products .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the 4-chlorobenzyl group shows aromatic proton splitting (δ 7.20–7.54 ppm) and methylene protons (δ 5.16 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond angles and spatial arrangement of the trifluoromethyl and benzyl groups .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 238.0962 vs. calculated 238.0961 for related intermediates) .

Q. How does the reactivity of the trifluoromethyl group influence downstream functionalization?

Answer: The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the pyrazole ring’s C-5 position. Key transformations include:

  • Nucleophilic attacks : Selective substitution with amines or thiols under mild conditions .
  • Cross-coupling reactions : Suzuki-Miyaura coupling for aryl group introduction, facilitated by the trifluoromethyl group’s meta-directing effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the benzylation step?

Answer: Yield improvements require:

  • Catalyst screening : Transition metals (e.g., CuI) or phase-transfer catalysts enhance benzylation efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of the chlorinated pyrazole precursor .
  • Temperature control : Slow warming (0°C to 50°C) minimizes side reactions, as demonstrated in azide coupling protocols .

Q. What strategies resolve contradictions in crystallographic and NMR data for regioselectivity?

Answer:

  • Multi-technique validation : Combine X-ray diffraction (for absolute configuration) with NOESY NMR (to confirm spatial proximity of substituents) .
  • Computational modeling : Density Functional Theory (DFT) predicts stable conformers and validates experimental bond lengths/angles .

Q. How can ultrasound-assisted synthesis improve the preparation of pyrazole derivatives?

Answer: Ultrasound enhances:

  • Reaction kinetics : Cavitation reduces reaction time (e.g., 16 h → 4 h for similar pyrazolone derivatives) by improving mass transfer .
  • Regioselectivity : Controlled sonication minimizes unwanted byproducts in multi-step condensations .

Q. What methodologies are used to design bioactive derivatives targeting enzyme inhibition?

Answer:

  • Scaffold modification : Introduce sulfonyl or carboxamide groups at C-3/C-5 positions to enhance binding to enzyme active sites (e.g., carbonic anhydrase inhibitors) .
  • Pharmacophore modeling : Align trifluoromethyl and benzyl groups with hydrophobic pockets in target proteins (e.g., TNF-α) .
  • In vitro screening : Use LC-MS to monitor metabolic stability and CYP450 interactions .

Methodological Considerations

Q. What precautions are necessary when handling trifluoromethyl-containing intermediates?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile trifluoromethyl byproducts .
  • Protective equipment : Acid-resistant gloves and goggles prevent skin/eye contact during reactions with trifluoroacetic acid .

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?

Answer:

  • Directing groups : Install temporary protecting groups (e.g., acetamido) to steer substitutions to desired positions .
  • Microwave synthesis : Enables precise temperature control, reducing side reactions during heterocycle formation .

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